molecular formula C₂₅H₂₉NO₈ B1139657 alpha-Benzyl-4,6-O-benzylidene-muramic acid CAS No. 2862-03-5

alpha-Benzyl-4,6-O-benzylidene-muramic acid

Cat. No. B1139657
CAS RN: 2862-03-5
M. Wt: 471.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a chemical compound with the molecular formula C25H29NO8 . It is a protected MurNAc derivative used for the synthesis of acetyl-muramic acid peptides .


Synthesis Analysis

The synthesis of alpha-Benzyl-4,6-O-benzylidene-muramic acid involves several steps. The reaction of N, N-diethyl-2-(dimethylsulfuranylidene)acetamide with protected monosaccharides has been extended to several O-benzyl- and 4,6-O-Benzylidene-d-gluco- and -d-galactopyranose derivatives . More details about the synthesis process can be found in the references .


Molecular Structure Analysis

The molecular structure of alpha-Benzyl-4,6-O-benzylidene-muramic acid can be found in various databases such as PubChem and ChemicalBook . The compound has a molecular weight of 471.51 .


Chemical Reactions Analysis

The chemical reactions involving alpha-Benzyl-4,6-O-benzylidene-muramic acid are complex and involve several steps. For instance, the 4,6-O-benzylidene protection has been used in the synthesis of various carbohydrate building blocks . More details about the chemical reactions can be found in the references .


Physical And Chemical Properties Analysis

Alpha-Benzyl-4,6-O-benzylidene-muramic acid has a melting point of 220-222°C, a predicted boiling point of 717.7±60.0 °C, and a predicted density of 1.31±0.1 g/cm3 . It has a pKa value of 3.33±0.10 (Predicted) .

Scientific Research Applications

Heterocyclic Organic Compound

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is a heterocyclic organic compound . Heterocyclic compounds are widely used in various fields of chemistry due to their unique structures and properties. They are often used as building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and functional materials.

Carbohydrate Building Block

This compound is used as a carbohydrate building block . Carbohydrate building blocks are essential components in the synthesis of complex carbohydrates, which play crucial roles in various biological processes, including cell-cell recognition, immune response, and bacterial and viral infections.

Synthesis of N-acetyl Muramic Acid Derivatives

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is used for the synthesis of N-acetyl muramic acid and similar compounds . N-acetyl muramic acid is a component of the peptidoglycan layer in bacterial cell walls and is therefore of interest in the development of antibiotics.

Preparation of 2,3-diamino-2,3-dideoxy-glucopyranoside Derivatives

This compound is used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These derivatives have potential applications in the development of new drugs and therapies.

Chiral Building Block

Alpha-Benzyl-4,6-O-benzylidene-muramic acid is used as a chiral building block . Chiral building blocks are important in the synthesis of chiral compounds, which are essential in the pharmaceutical industry as many drugs are chiral and the two enantiomers can have different biological activities.

Intermediate in Chemical and Pharmaceutical Research

This compound is used as an intermediate in chemical and pharmaceutical research . As an intermediate, it can be used in the synthesis of more complex molecules, contributing to the development of new drugs and therapies.

Safety and Hazards

The safety and hazards of alpha-Benzyl-4,6-O-benzylidene-muramic acid are not explicitly mentioned in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPMVSNCFXDOJX-BKIFYLKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(((4aR,6S,7R,8R,8aS)-7-Acetamido-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid

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